Benzo[b]thiophen-7-ylmethanamine hydrochloride
Description
Historical Context of Benzo[b]thiophene Scaffold Development
The benzo[b]thiophene core first emerged as a pharmacophore in the mid-20th century, with initial synthetic efforts focused on mimicking the electronic properties of indole while introducing sulfur’s distinctive reactivity. Early work by organic chemists in the 1950s–1970s established fundamental synthetic routes, including the Gewald reaction and Friedel-Crafts acylations, which enabled access to unsubstituted benzothiophenes. The 1980s marked a turning point with the discovery that sulfur-containing heterocycles could modulate biological targets with greater specificity than their carbon-only analogs, leading to the development of first-generation therapeutics like raloxifene (a benzothiophene-based selective estrogen receptor modulator).
A critical milestone occurred in the 1990s when advances in transition-metal catalysis permitted regioselective functionalization at previously inaccessible positions, including the 7-position. This capability transformed benzothiophene from a planar, rigid scaffold into a three-dimensional platform for drug design. The introduction of methanamine at the 7-position, as seen in Benzo[b]thiophen-7-ylmethanamine hydrochloride, represents a direct consequence of these methodological breakthroughs.
Positioning in Contemporary Medicinal Chemistry
In modern drug discovery, this compound occupies a strategic niche due to three key attributes:
- Electronic Modulation : The electron-rich sulfur atom and amine group create a dipole moment that enhances interactions with polar binding pockets in biological targets.
- Stereochemical Complexity : Unlike simpler benzothiophenes, the 7-substituent introduces axial chirality, enabling enantioselective synthesis of drug candidates.
- Metabolic Stability : Comparative studies show that 7-substituted derivatives exhibit improved resistance to cytochrome P450 oxidation compared to 2- or 3-substituted analogs.
These properties have led to its incorporation into investigational compounds targeting:
Research Significance of 7-Substituted Benzo[b]thiophene Derivatives
The 7-position’s unique reactivity stems from its proximity to the sulfur atom, which polarizes the π-electron system and creates a nucleophilic center at C7. This phenomenon, first characterized through computational studies in the early 2000s, enables two critical transformations:
- Direct Electrophilic Substitution : The amine group in this compound can act as a directing group for palladium-catalyzed cross-couplings, facilitating rapid diversification.
- Tautomerism-Driven Reactivity : Under acidic conditions, the compound undergoes keto-enol tautomerism, allowing access to both nucleophilic and electrophilic reaction pathways.
Recent work has exploited these traits to develop:
Current Research Landscape and Gaps
Despite progress, three major challenges persist:
Table 1: Key Challenges in 7-Substituted Benzo[b]thiophene Research
Emerging areas of exploration include:
- Photopharmacology : Incorporating light-responsive groups into the methanamine moiety to create spatiotemporally controlled drugs.
- Bioconjugation : Using the amine as an anchor point for antibody-drug conjugate (ADC) payloads, leveraging the scaffold’s hydrophobicity for improved membrane penetration.
The compound’s future utility will depend on resolving scalability issues in multi-step syntheses and improving metabolic stability through rational structural modifications. Current work at the intersection of computational chemistry and high-throughput experimentation aims to identify novel substitution patterns that maximize target engagement while minimizing off-target interactions.
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Properties
IUPAC Name |
1-benzothiophen-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5H,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXYLJUANPJYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)SC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-7-ylmethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, leading to the formation of the benzothiophene core . The methanamine group can then be introduced through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-7-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that benzo[b]thiophenes exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophen-2-carboxylic acid have shown effective activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. In vitro studies demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against resistant strains, highlighting their potential as lead candidates for tuberculosis therapy .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that substituted benzo[b]thiophenes can inhibit the growth of various cancer cell lines with low cytotoxicity, suggesting a favorable therapeutic index. Molecular docking studies have elucidated the binding interactions of these compounds with specific protein targets associated with cancer progression .
Biological Research Applications
Neuropharmacology
Benzo[b]thiophen-7-ylmethanamine hydrochloride is being explored for its neuropharmacological effects. Preliminary studies suggest it may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, influencing their activity and leading to various pharmacological outcomes. Understanding these interactions is crucial for the development of targeted therapies .
Materials Science Applications
In addition to its biological applications, this compound is utilized in materials science. Its unique properties make it suitable for the development of conductive polymers and materials with specific optical characteristics. These applications are particularly relevant in the fields of organic electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-7-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors or enzymes, leading to various biological effects. The benzothiophene core may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Elemental and Analytical Comparisons
However, the compound in provides a benchmark:
The higher nitrogen content in ’s compound reflects its hydrazine moiety, absent in the target compound. The hydrochloride salt in Benzo[b]thiophen-7-ylmethanamine would increase polarity compared to the neutral benzodithiazine derivative .
Reactivity and Stability
- Amine Reactivity : Benzo[b]thiophen-7-ylmethanamine’s primary amine group enables nucleophilic reactions (e.g., alkylation, acylation), contrasting with the hydrazine group in ’s compound, which participates in condensation reactions.
- Salt Stability : The hydrochloride form likely improves shelf-life compared to free amines, similar to other pharmaceutically relevant hydrochlorides.
Pharmacological Potential (Inferred)
- Target Engagement : The benzo[b]thiophene scaffold is associated with kinase inhibition (e.g., Src kinase) and serotonin receptor modulation. The methanamine group may enhance blood-brain barrier penetration compared to bulkier derivatives like those in .
Biological Activity
Benzo[b]thiophen-7-ylmethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzothiophene, characterized by a sulfur-containing bicyclic structure. The compound's lipophilicity and water solubility are significant factors influencing its bioavailability and efficacy in biological systems.
Target Interactions
The precise biological targets of this compound remain largely unidentified. However, it is known to interact with various enzymes and proteins, potentially modulating biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.
Cellular Effects
Research indicates that this compound can influence cellular functions through several mechanisms:
- Signal Transduction : The compound may activate or inhibit specific signaling pathways, affecting gene expression related to cell proliferation and apoptosis.
- Gene Regulation : It can modulate transcription factors or other regulatory proteins, thus influencing the transcription of genes involved in various cellular processes.
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property suggests potential applications in treating central nervous system disorders. Its pharmacokinetic profile indicates that the compound remains stable under specific conditions but may degrade over time, impacting its long-term biological activity.
Antimicrobial Properties
Substituted benzo[b]thiophenes have demonstrated significant antimicrobial activity. For instance, compounds derived from this class have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. In one study, derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against resistant strains . This highlights the potential of this compound as a lead compound in antibiotic development.
Anticancer Activity
Research has also explored the anticancer potential of benzo[b]thiophene derivatives. Some compounds have shown low cytotoxicity against human cancer cell lines while maintaining high selectivity indices. For example, certain derivatives were effective against HeLa and Panc-1 cancer cells with MIC values indicating strong growth inhibition .
Case Studies
- Antimicrobial Efficacy : A study synthesized various benzo[b]thiophene derivatives for screening against Staphylococcus aureus, identifying several compounds with promising antimicrobial activity, including those effective against methicillin-resistant strains .
- Antitubercular Activity : Another investigation focused on benzo[b]thiophene derivatives' activity against multidrug-resistant Mycobacterium tuberculosis. Compounds were evaluated for their efficacy in vitro and ex vivo, demonstrating significant inhibitory effects on both active and dormant mycobacterial states .
Q & A
Q. What are the standard analytical methods for characterizing Benzo[b]thiophen-7-ylmethanamine hydrochloride, and how are they validated?
Characterization typically involves gas chromatography (GC) for quantitative determination, as seen in pharmacopoeial methods for structurally similar compounds like Benzydamine hydrochloride . Validation requires assessing precision, accuracy, and detection limits. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural confirmation, with IR verifying functional groups (e.g., amine hydrochloride) , while NMR resolves aromatic and aliphatic proton environments. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity validation, ensuring no residual solvents or byproducts remain post-synthesis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis or handling to avoid inhalation of fine particles .
- First aid: Immediate flushing with water for skin/eye exposure and artificial respiration if inhaled. Medical observation for 48 hours post-exposure is advised due to delayed toxicity risks .
- Waste disposal: Neutralization of acidic residues (e.g., HCl) before disposal, following institutional guidelines for hazardous chemicals .
Q. How can researchers validate the purity of this compound post-synthesis?
Purity validation involves:
- Chromatographic methods: GC or HPLC with a polar stationary phase to separate the compound from impurities (e.g., unreacted precursors) .
- Elemental analysis: Confirming the C/H/N/S/Cl composition matches theoretical values.
- Thermal analysis: Melting point determination (e.g., mp 259–264°C for structurally analogous benzylamine hydrochlorides) to assess crystalline consistency .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in oxidative coupling reactions?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) and oxidation potentials to predict coupling behavior. For example, benzo[b]thiophene derivatives undergo DDQ-mediated oxidative coupling via radical cation intermediates, where electron-rich aromatic systems (lower oxidation potentials) exhibit higher reactivity . Researchers should:
Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?
Optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance solubility of ionic intermediates in coupling reactions .
- Acid additives: Strong acids (e.g., trifluoroacetic acid) stabilize reactive intermediates, improving regioselectivity in 3,3’-coupling reactions .
- Catalyst screening: Metal-free conditions using DDQ/H⁺ systems minimize side reactions, achieving yields up to 92% in benzo[b]thiophene derivatives . Experimental design matrices (e.g., varying temperature, stoichiometry) can systematically identify optimal conditions .
Q. How can researchers design experiments to study the pharmacokinetics of this compound in vivo?
Key steps include:
- Radiolabeling: Synthesizing a deuterated or ¹⁴C-labeled analog to track absorption/distribution .
- Bioanalytical assays: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma/tissue concentrations .
- Metabolic profiling: Incubating the compound with liver microsomes to identify phase I/II metabolites .
- Behavioral models: Testing in rodent paradigms (e.g., social interaction tests) to correlate pharmacokinetics with pharmacodynamic effects, as done for analogous psychoactive compounds .
Methodological Considerations
- Contradiction resolution: While GC is preferred for purity analysis in pharmacopoeias , HPLC-MS offers higher sensitivity for trace impurities . Researchers should cross-validate using both methods.
- Data interpretation: Align experimental results (e.g., NMR shifts) with computational predictions to resolve ambiguities in reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
